molecular formula C9H11BrO2 B3261069 4-Bromo-1-methoxy-2-(methoxymethyl)benzene CAS No. 338454-43-6

4-Bromo-1-methoxy-2-(methoxymethyl)benzene

Cat. No.: B3261069
CAS No.: 338454-43-6
M. Wt: 231.09 g/mol
InChI Key: FPISKQGSSFNTNH-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(methoxymethyl)benzene (C$9$H${11}$BrO$2$) is a brominated aromatic compound featuring a methoxy group (-OCH$3$) at position 1 and a methoxymethyl group (-CH$2$OCH$3$) at position 2 on the benzene ring. This compound serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituent acting as a leaving group .

Properties

IUPAC Name

4-bromo-1-methoxy-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPISKQGSSFNTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265324
Record name 4-Bromo-1-methoxy-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-43-6
Record name 4-Bromo-1-methoxy-2-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338454-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methoxy-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methoxy-2-(methoxymethyl)benzene typically involves the bromination of 1-methoxy-2-(methoxymethyl)benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy and methoxymethyl groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include de-brominated compounds or modified methoxy derivatives.

Scientific Research Applications

4-Bromo-1-methoxy-2-(methoxymethyl)benzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
4-Bromo-1-methoxy-2-(methoxymethyl)benzene -OCH$3$ (1), -CH$2$OCH$_3$ (2) C$9$H${11}$BrO$_2$ ~243.09
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene -OCH$3$ (2), -OCH$2$OCH$_3$ (1) C$9$H${11}$BrO$_3$ 247.09
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene -OCH$3$ (1), -O(CH$2$)$3$OCH$3$ (2) C${11}$H${15}$BrO$_3$ 275.14
4-Benzyloxy-2-bromo-1-methoxybenzene -OCH$_3$ (1), -OBn (benzyloxy, 4) C${14}$H${13}$BrO$_2$ 293.16
4-Bromo-2-chloro-1-methoxybenzene -OCH$_3$ (1), -Cl (2) C$7$H$6$BrClO 235.48

Key Observations :

  • Substituent Size and Polarity : The methoxymethyl group (-CH$2$OCH$3$) in the target compound is less polar than methoxymethoxy (-OCH$2$OCH$3$) or 3-methoxypropoxy (-O(CH$2$)$3$OCH$_3$) groups, leading to lower solubility in polar solvents compared to analogs .
  • Electron-Donating Effects : Methoxy and methoxymethyl groups are electron-donating, directing electrophilic substitution to the para position relative to the bromine. In contrast, electron-withdrawing groups (e.g., -Cl in 4-Bromo-2-chloro-1-methoxybenzene) reduce ring reactivity .

Physical and Chemical Properties

  • Melting Points and Stability : Derivatives with bulky substituents (e.g., benzyloxy) exhibit higher melting points due to reduced molecular symmetry and increased intermolecular forces .

Biological Activity

4-Bromo-1-methoxy-2-(methoxymethyl)benzene, a halogenated aromatic compound, has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and two methoxy groups attached to a benzene ring, which contribute to its chemical reactivity and biological activity. The presence of these substituents can enhance lipophilicity, potentially influencing pharmacokinetic properties.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities .

Anticancer Activity:
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to interact with molecular targets involved in cell proliferation and survival .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction: The compound may interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance binding affinity to target proteins, while the bromine atom may participate in halogen bonding interactions.
  • Cell Signaling Pathways: It is hypothesized that this compound can affect cell signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Studies

Several studies have focused on the biological evaluation of compounds structurally related to this compound:

  • Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various brominated compounds against Gram-positive and Gram-negative bacteria. The results indicated that brominated derivatives exhibited significant inhibitory effects, suggesting potential for further development in antimicrobial therapies.
  • Anticancer Potential: In vitro studies demonstrated that certain derivatives induced apoptosis in human cancer cell lines. These findings highlight the importance of structural modifications in enhancing anticancer activity and specificity towards cancer cells .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InteractionModulation of enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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